

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
Cat. No.:	B132901

[Get Quote](#)

An In-depth Technical Guide to 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

This technical guide provides a comprehensive overview of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**, a chemical intermediate of significant interest in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, safety, and handling. While extensive toxicological and pharmacological data for this specific compound are not widely available, this guide also explores its potential biological activity based on its structural relationship to known pharmaceutical agents.

Chemical Identity and Physicochemical Properties

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is an organic compound recognized as a key intermediate and a related impurity in the synthesis of the analgesic drug, tramadol.^[1] Its structure features a cyclohexanone ring with a dimethylaminomethyl substituent at the alpha position.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride[2]
CAS Number	42036-65-7[1][2]
Molecular Formula	C ₉ H ₁₈ ClNO[1][2]
Molecular Weight	191.70 g/mol [1][2]
InChI	InChI=1S/C9H17NO.C1H/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H[2]
InChIKey	CLVHTSWMNNNSUSH-UHFFFAOYSA-N[2]
Canonical SMILES	CN(C)CC1CCCCC1=O.Cl[2]

Table 2: Physicochemical Properties

Property	Value
Appearance	White crystalline solid
Melting Point	147-151 °C
Solubility	High solubility in water; soluble in organic solvents such as chloroform (slightly), DMSO (slightly), and methanol (slightly). Greater than 28.8 µg/mL at pH 7.4.[2]

Synthesis and Characterization

The primary synthetic route to **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** is the Mannich reaction.[3][4] This well-established three-component organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] In this specific synthesis, cyclohexanone, formaldehyde, and dimethylamine hydrochloride are condensed to form the desired product.[6]

Experimental Protocol for Synthesis

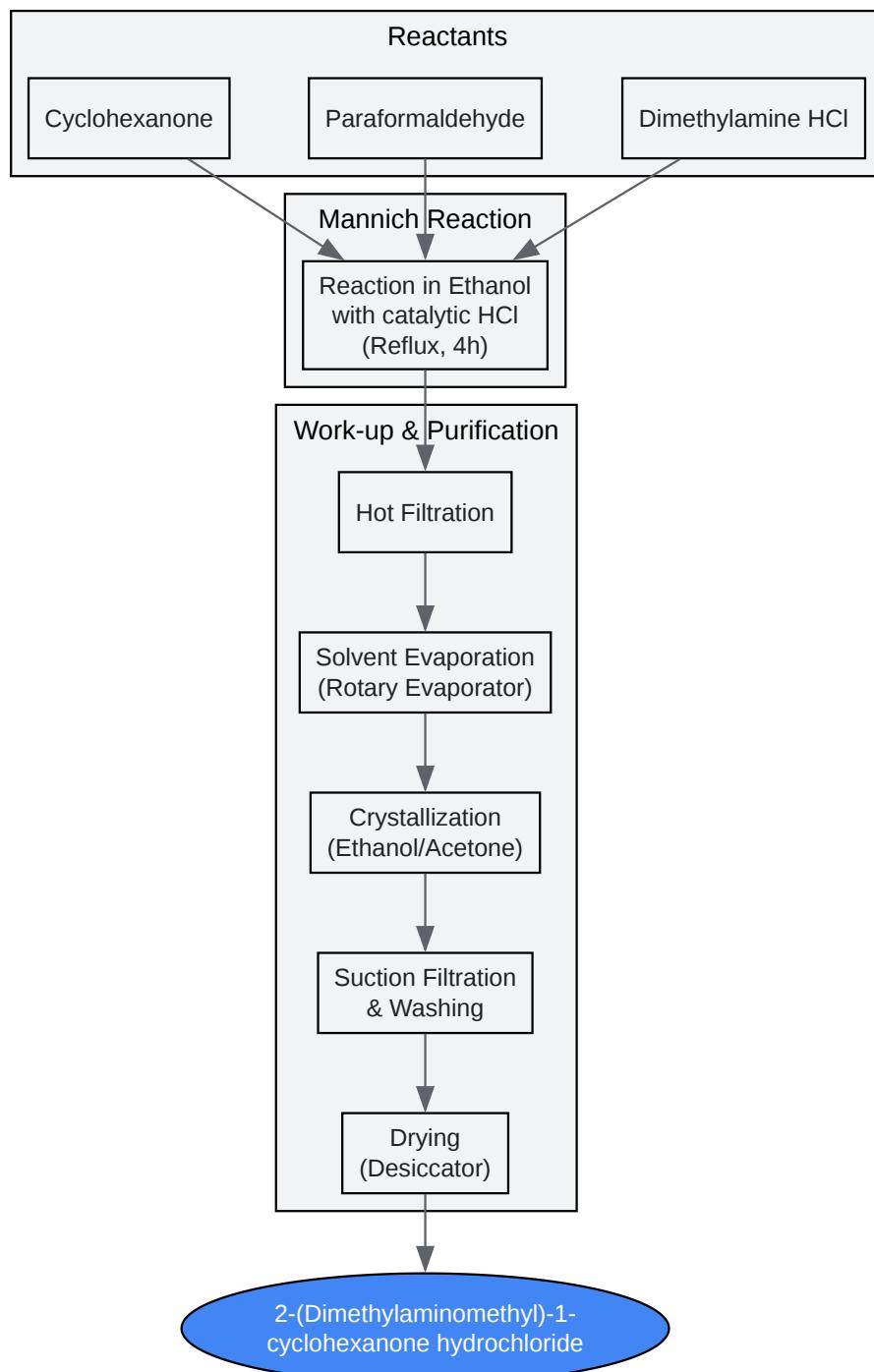
The following protocol is adapted from established procedures for the synthesis of the tramadol precursor.[3]

Materials:

- Cyclohexanone
- Paraformaldehyde
- Dimethylamine hydrochloride
- Concentrated Hydrochloric Acid
- Ethanol
- Acetone

Equipment:

- Round bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and suction flask
- Rotary evaporator
- Desiccator


Procedure:

- In a round bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.[3]
- Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[3]

- Heat the mixture to reflux and stir for approximately 4 hours.[3]
- After the reaction is complete, filter the hot solution to remove any insoluble impurities.
- Evaporate the solvent from the filtrate using a rotary evaporator.[3]
- Dissolve the resulting residue in a minimal amount of hot ethanol.
- Induce crystallization by adding acetone to the solution at room temperature. For complete crystallization, the solution can be stored overnight in a freezer.[3]
- Collect the crystalline product by suction filtration using a Büchner funnel and wash with cold acetone.[3]
- Dry the final product in a desiccator over a suitable drying agent like silica gel.[3]

For enhanced purity, recrystallization from an ethanol/acetone mixture can be performed.[3]

Synthesis Workflow of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

Characterization Data

Characterization of the synthesized compound is crucial to confirm its identity and purity.

Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data

Technique	Data
¹³ C NMR (125 MHz, CDCl ₃)	δ (ppm): 209.58 (C=O), 56.80 (CH ₂ -N), 46.69 (CH-CH ₂ N), 44.99 (CH ₂), 42.26 (N-CH ₃), 41.75 (N-CH ₃), 33.88 (CH ₂), 27.70 (CH ₂), 24.70 (CH ₂) [7]
IR (film)	ν (cm ⁻¹): 3068 (N-H stretch), 3020 (N-H stretch), 2932 (C-H stretch, alkane), 2858 (C-H stretch, alkane), 1698 (C=O stretch, ketone)[7]

Safety and Handling

The safe handling of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** is paramount in a laboratory and industrial setting. The following information is compiled from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous. The GHS hazard statements indicate that it causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]

Table 4: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Skin corrosion/irritation	2	H315: Causes skin irritation [2]
Serious eye damage/eye irritation	1	H318: Causes serious eye damage [2]
Specific target organ toxicity, single exposure; Respiratory tract irritation	3	H335: May cause respiratory irritation [2]

Precautionary Measures and First Aid

Handling:

- Avoid contact with skin and eyes.[\[8\]](#)
- Avoid formation of dust and aerosols.[\[8\]](#)
- Provide appropriate exhaust ventilation at places where dust is formed.[\[8\]](#)
- Use personal protective equipment, including gloves, safety glasses, and a respirator if ventilation is inadequate.[\[8\]](#)

First Aid:

- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[8\]](#)
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[\[8\]](#)
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[8\]](#)
- If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[8\]](#)

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

- Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
- Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8]
- Firefighters should wear self-contained breathing apparatus.[8]

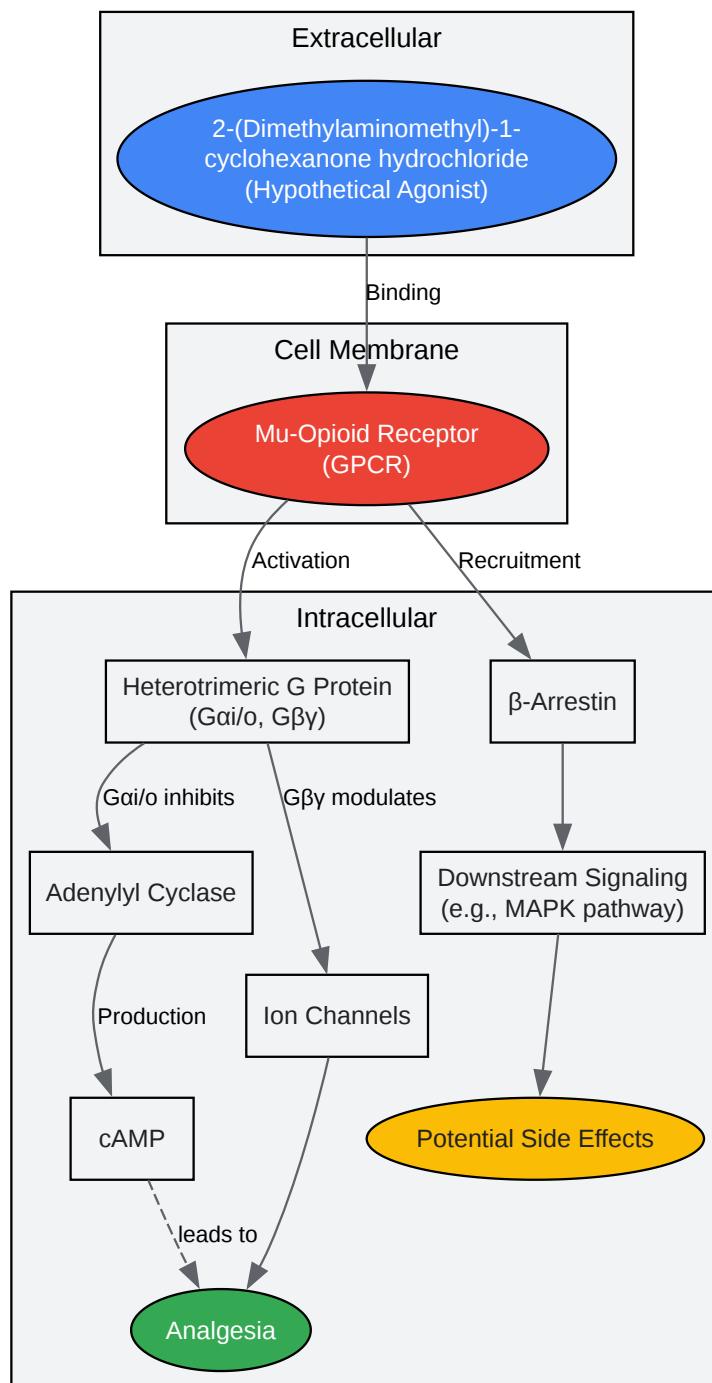
Accidental Release:

- Use personal protective equipment.[8]
- Avoid dust formation.[8]
- Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]
- Do not let the product enter drains.[8]

Toxicological and Pharmacological Profile

To date, the chemical, physical, and toxicological properties of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** have not been thoroughly investigated.[8] There is a lack of comprehensive data on its reproductive toxicity, specific target organ toxicity from repeated exposure, and carcinogenicity.[8]

Potential Mechanism of Action (Hypothesized)


Due to its structural similarity to tramadol, it is hypothesized that **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** may interact with opioid receptors.[1] Opioid receptors, such as the mu-opioid receptor (MOR), are G protein-coupled receptors (GPCRs).[9] Activation of these receptors by an agonist typically leads to the dissociation of the G α and G $\beta\gamma$ subunits of the associated G protein.[10] This initiates a downstream signaling cascade that can result in analgesia.

Furthermore, the interaction of ligands with opioid receptors can also trigger the recruitment of β -arrestin proteins, which are involved in receptor desensitization and internalization, and may

contribute to some of the adverse effects of opioids.[\[9\]](#)[\[10\]](#)

The diagram below illustrates a hypothetical signaling pathway for **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**, assuming it acts as an agonist at the mu-opioid receptor. It is important to note that this pathway is speculative and requires experimental validation.

Hypothesized Signaling Pathway via Mu-Opioid Receptor

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [smolecule.com]
- 2. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18CINO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview About Mannich Reaction Mechanism [unacademy.com]
- 6. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. capotchem.cn [capotchem.cn]
- 9. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132901#2-dimethylaminomethyl-1-cyclohexanone-hydrochloride-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com